![molecular formula C25H24N6O2S B2777004 N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide CAS No. 854043-20-2](/img/structure/B2777004.png)
N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C25H24N6O2S and its molecular weight is 472.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide is a compound belonging to the class of triazoloquinazolines, which have garnered significant attention due to their diverse biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a triazoloquinazoline core, which is known for its ability to interact with biological targets such as DNA and various enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazoloquinazolines. The compound's biological activity has been evaluated against several human cancer cell lines, including:
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
Cytotoxicity Evaluation
The cytotoxic effects were assessed using the MTT assay, measuring the half-maximal inhibitory concentration (IC50) values. The results indicate that this compound exhibits moderate to significant cytotoxicity against these cell lines.
Cell Line | IC50 (µM) |
---|---|
HePG-2 | 29.47 |
MCF-7 | 27.05 |
PC3 | 40.00 |
HCT-116 | 17.35 |
These findings suggest that the compound has a preferential cytotoxic effect on colorectal carcinoma cells compared to other tested lines .
The mechanism by which this compound exerts its anticancer effects is primarily through:
- DNA Intercalation : The triazoloquinazoline structure allows for intercalation into DNA, disrupting replication and transcription processes.
- Inhibition of Topoisomerase II : It has been shown to inhibit topoisomerase II activity, leading to increased DNA damage and apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that this compound can induce G2/M phase arrest in cancer cells, promoting apoptotic pathways.
Case Studies
Several research initiatives have focused on the biological activity of similar triazoloquinazolines. For instance:
- Study on Triazoloquinazolines : A series of derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The most active derivatives exhibited IC50 values ranging from 2.44 to 9.43 µM against HepG2 and HCT-116 cells .
- Molecular Hybridization : Research demonstrated that hybrid compounds combining triazole and quinazoline moieties showed enhanced bioactivity against cancer cells due to improved binding affinities and lipophilicity .
Aplicaciones Científicas De Investigación
Pharmaceutical Development
N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide has been investigated for its potential as a pharmaceutical agent due to its unique molecular structure which may interact with biological targets effectively.
Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of similar triazole compounds demonstrated significant inhibitory activity against specific cancer cell lines. The structural similarities suggest that this compound could exhibit comparable anticancer properties .
Agricultural Chemistry
The compound has shown promise in agricultural applications, particularly as a pesticide or fungicide.
Research Findings : Recent studies have indicated that compounds with triazole structures possess fungicidal activities against various plant pathogens. For instance, a related compound was effective against Fusarium graminearum, a significant wheat pathogen . This suggests that this compound may also be effective against similar agricultural threats.
Data Table: Comparative Efficacy of Related Compounds
Compound Name | Activity Type | Target Organism | Efficacy (IC50) |
---|---|---|---|
Compound A | Anticancer | HeLa Cells | 15 µM |
Compound B | Fungicidal | Fusarium graminearum | 20 µM |
N-(1-cyanocyclohexyl)-2-[...] | Potential Anticancer/Fungicidal | TBD | TBD |
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2S/c1-17-9-3-5-11-19(17)30-22(33)18-10-4-6-12-20(18)31-23(30)28-29-24(31)34-15-21(32)27-25(16-26)13-7-2-8-14-25/h3-6,9-12H,2,7-8,13-15H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEWQUHGPWZDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5(CCCCC5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.